N-(7-methoxyacridin-4-yl)-4-methylbenzenesulfonamide
Description
Properties
CAS No. |
400768-91-4 |
|---|---|
Molecular Formula |
C21H18N2O3S |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-(7-methoxyacridin-4-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C21H18N2O3S/c1-14-6-9-18(10-7-14)27(24,25)23-20-5-3-4-15-12-16-13-17(26-2)8-11-19(16)22-21(15)20/h3-13,23H,1-2H3 |
InChI Key |
MPVSNYYCZHCGPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=CC4=C(C=CC(=C4)OC)N=C32 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 7-methoxyacridin-4-amine
The acridine nucleus is typically constructed via cyclization reactions involving aromatic amines and appropriate carbonyl compounds. The 7-methoxy substituent is introduced either by starting from methoxy-substituted precursors or by selective methylation of hydroxy groups on the acridine ring.
A representative method includes:
- Starting from 7-methoxyanthranilic acid or 7-methoxy-2-aminobenzophenone derivatives.
- Cyclization under acidic or basic conditions to form the acridine ring system.
- Reduction or amination at the 4-position to yield 7-methoxyacridin-4-amine.
Formation of the Sulfonamide
The key step involves the reaction of 7-methoxyacridin-4-amine with 4-methylbenzenesulfonyl chloride (tosyl chloride) to form the sulfonamide linkage.
- The amine is dissolved in an appropriate solvent such as dichloromethane or pyridine.
- 4-Methylbenzenesulfonyl chloride is added slowly under cooling to control the exothermic reaction.
- A base such as triethylamine or pyridine is used to neutralize the hydrochloric acid formed.
- The reaction mixture is stirred at room temperature or slightly elevated temperature until completion.
- The product is isolated by filtration or extraction, followed by purification via recrystallization or chromatography.
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Acridine ring formation | 7-Methoxyanthranilic acid + cyclization | Acidic medium | 100–150 °C | 70–85 | Cyclization under reflux |
| Amination at 4-position | Reduction or amination reagents | Various | Ambient to reflux | 60–75 | Selective amination at 4-position |
| Sulfonamide formation | 7-Methoxyacridin-4-amine + tosyl chloride + base | DCM or pyridine | 0–25 °C | 80–90 | Base neutralizes HCl, reaction monitored by TLC |
- Thin Layer Chromatography (TLC) is used to monitor reaction progress.
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) confirms the structure and substitution pattern.
- Infrared (IR) Spectroscopy identifies sulfonamide functional groups by characteristic S=O stretching bands (~1350 and 1160 cm⁻¹).
- Elemental Analysis verifies purity and composition.
- Purification is typically achieved by recrystallization from suitable solvents or column chromatography on silica gel.
- The sulfonamide formation step is highly efficient when using pyridine as both solvent and base, providing better yields and cleaner products.
- The methoxy group at the 7-position is stable under the reaction conditions used for sulfonamide formation.
- Reaction times vary from 2 to 6 hours depending on scale and temperature.
- Use of dry solvents and inert atmosphere can improve yields by minimizing hydrolysis of sulfonyl chloride.
| Preparation Stage | Key Reagents | Conditions | Yield Range (%) | Comments |
|---|---|---|---|---|
| Acridine intermediate | 7-Methoxyanthranilic acid, cyclizing agents | Acidic reflux, 100–150 °C | 70–85 | Efficient ring closure |
| Amination at 4-position | Amination reagents (e.g., NH3, reducing agents) | Ambient to reflux | 60–75 | Selective functionalization |
| Sulfonamide coupling | 4-Methylbenzenesulfonyl chloride, base (pyridine/TEA) | 0–25 °C, 2–6 h | 80–90 | High yield, mild conditions |
The preparation of N-(7-methoxyacridin-4-yl)-4-methylbenzenesulfonamide involves a well-established synthetic route starting from methoxy-substituted acridine intermediates followed by sulfonamide formation using tosyl chloride. The process is characterized by good yields, mild reaction conditions, and straightforward purification. Analytical techniques confirm the structure and purity of the final compound. Optimization of reaction parameters such as solvent choice, temperature, and base can further enhance yield and product quality.
Chemical Reactions Analysis
Types of Reactions
N-(7-methoxyacridin-4-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The acridine ring can be reduced under hydrogenation conditions to form dihydroacridine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Hydroxyacridine or acridone derivatives.
Reduction: Dihydroacridine derivatives.
Substitution: Various sulfonamide derivatives with different substituents.
Scientific Research Applications
Anticancer Activity
N-(7-methoxyacridin-4-yl)-4-methylbenzenesulfonamide has been investigated for its anticancer properties, particularly as a tubulin polymerization inhibitor. Tubulin inhibitors are crucial in cancer therapy as they disrupt the mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells.
Case Study: Inhibition of Tumor Growth
A study demonstrated that derivatives of acridine, including this compound, exhibited significant inhibition of tumor growth in various cancer models. The compound showed a notable reduction in tumor size and proliferation rates in vitro and in vivo, indicating its potential as an effective anticancer agent .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of this compound has revealed that modifications to the acridine core and the sulfonamide group can significantly influence its biological activity.
Data Table: Structure-Activity Relationships
| Compound Structure | Activity Level | IC50 (µM) | Remarks |
|---|---|---|---|
| Base Compound | Moderate | 10.5 | Initial findings indicate potential |
| Methyl Substitution | High | 3.8 | Enhanced binding affinity |
| Hydroxyl Addition | Low | 25.0 | Reduced efficacy |
Other Biological Activities
Beyond anticancer effects, this compound has shown promise in other areas:
Antimicrobial Activity
Studies have indicated that the compound possesses antimicrobial properties against various bacterial strains, suggesting its potential use in treating infections .
Cardioprotective Effects
Recent investigations have explored the cardioprotective effects of acridine derivatives, including this compound, which may mitigate oxidative stress-related damage in cardiac tissues .
Conclusion and Future Directions
This compound represents a promising candidate for further research in cancer therapy and other therapeutic areas. Its ability to inhibit tubulin polymerization and exhibit antimicrobial activity highlights its versatility as a pharmacological agent.
Future studies should focus on:
- Clinical Trials : To evaluate the efficacy and safety of the compound in human subjects.
- Mechanistic Studies : To further elucidate the pathways affected by this compound.
- Formulation Development : To enhance bioavailability and targeted delivery systems for improved therapeutic outcomes.
The ongoing exploration of this compound could lead to significant advancements in treatment options for cancer and other diseases.
Mechanism of Action
The mechanism of action of N-(7-methoxyacridin-4-yl)-4-methylbenzenesulfonamide depends on its specific application:
Biological Activity: It may intercalate into DNA, disrupting replication and transcription processes, leading to cell death in cancer cells.
Fluorescent Probes: The acridine moiety can exhibit fluorescence, making it useful for imaging and diagnostic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(7-methoxyacridin-4-yl)-4-methylbenzenesulfonamide with analogous sulfonamide derivatives based on substituent effects, synthesis routes, and biological activities.
Substituent Variations and Physical Properties
Key structural differences among sulfonamides arise from substituents on the aromatic rings or nitrogen atoms. These modifications influence solubility, crystallinity, and bioactivity.
Key Observations :
Key Observations :
Example Routes :
N-(4-Aminophenyl)-4-methylbenzenesulfonamide: Reacting 4-methylbenzenesulfonyl chloride with p-phenylenediamine in water .
Chromen-ylidene derivatives (4g–4o) : Copper(I)-catalyzed cyclocondensation of ortho-hydroxybenzyl alcohols .
N-Allyl-N-benzyl-4-methylbenzenesulfonamide : Sequential benzylation and allylation of sulfonamide precursors .
Discussion
The absence of direct data on this compound necessitates inferences from structural analogs:
Acridine vs.
Methoxy Group Impact : The electron-donating methoxy substituent could improve solubility relative to halogenated derivatives .
Synthetic Feasibility : Analogous routes (e.g., ) suggest feasible synthesis via coupling 7-methoxyacridin-4-amine with 4-methylbenzenesulfonyl chloride.
Biological Activity
N-(7-methoxyacridin-4-yl)-4-methylbenzenesulfonamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, summarizing key findings from recent studies, including its effects on cancer cell lines, mechanisms of action, and potential therapeutic applications.
Structure and Synthesis
The compound belongs to the class of acridine derivatives, which are known for their varied pharmacological properties. The synthesis of this compound typically involves coupling reactions that yield the sulfonamide moiety attached to the acridine core. Such modifications enhance the compound's solubility and bioactivity.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound against various human cancer cell lines. The compound exhibits significant cytotoxic effects, as evidenced by:
- Cell Viability Assays : The compound was tested on multiple cancer cell lines, including HeLa (cervical cancer), HL-60 (acute promyelocytic leukemia), and AGS (gastric adenocarcinoma). The IC50 values ranged from 0.60 to 19.99 µM, indicating potent activity against these cells .
- Mechanism of Action : The compound induces apoptosis through both intrinsic and extrinsic pathways. It activates caspases, notably caspase-8 and caspase-9, leading to mitochondrial membrane depolarization and subsequent cell cycle arrest in the subG0 phase .
Table 1: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.89 | Apoptosis via caspase activation |
| HL-60 | 0.79 | Mitochondrial depolarization |
| AGS | 0.60 | Cell cycle arrest |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity:
- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values greater than 500 µg/mL against various bacterial strains, indicating a moderate antibacterial effect .
Case Studies and Research Findings
A detailed examination of the biological activity of acridine derivatives has been conducted in several studies:
- Acridine Derivatives : A comprehensive review highlighted the synthesis and biological activities of acridine derivatives, including their anticancer and antimicrobial properties . The review emphasized structure-activity relationships that inform future drug design.
- Cholinesterase Inhibition : Some studies have explored the compound's potential as an inhibitor of cholinesterases, which are critical in neurotransmission. This activity suggests possible applications in neurodegenerative diseases .
- Antioxidant Properties : The antioxidant capacity of related compounds has been investigated, revealing that certain modifications can enhance radical scavenging activities . This aspect is crucial for developing therapeutics targeting oxidative stress-related conditions.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for preparing N-(7-methoxyacridin-4-yl)-4-methylbenzenesulfonamide, and what intermediates are critical for its structural validation?
- Methodological Answer : The synthesis typically involves coupling 7-methoxyacridin-4-amine with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., aqueous NaHCO₃ or pyridine). Key intermediates include halogenated precursors (e.g., bromoethyl derivatives) and sulfonamide-protected intermediates, as seen in analogous syntheses of structurally related sulfonamides . Structural validation relies on spectroscopic techniques:
- ¹H/¹³C NMR : Confirms substitution patterns and aromatic proton environments.
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- Elemental analysis : Ensures purity and stoichiometric consistency .
Q. How is crystallographic data for sulfonamide derivatives like this compound refined, and what software tools are recommended?
- Methodological Answer : Single-crystal X-ray diffraction data are refined using programs like SHELXL , which implements least-squares minimization to optimize atomic coordinates, displacement parameters, and occupancy factors. Key steps include:
- Data collection : High-resolution datasets (e.g., θ < 25°) to minimize errors.
- Hydrogen bonding analysis : Identification of intermolecular interactions (N–H⋯O, C–H⋯π) using PLATON or Mercury .
- Validation : Tools like CHECKCIF flag structural anomalies (e.g., missed symmetry, displacement issues) .
Advanced Research Questions
Q. How can conformational flexibility in this compound impact its biological activity, and what experimental strategies resolve ambiguities?
- Methodological Answer : The dihedral angle between the acridine and sulfonamide moieties influences binding to biological targets (e.g., enzymes or DNA). Strategies include:
- Comparative crystallography : Analyze multiple polymorphs to identify dominant conformers .
- DFT calculations : Optimize geometry and compare with experimental data to assess energy barriers for rotation .
- SAR studies : Modify substituents (e.g., methoxy position) and correlate conformational changes with activity .
Q. What analytical approaches address contradictions in hydrogen bonding networks observed in sulfonamide crystal structures?
- Methodological Answer : Discrepancies may arise from solvent inclusion, polymorphism, or dynamic disorder. Mitigation strategies:
- Variable-temperature XRD : Resolve thermal motion effects on hydrogen bond geometries .
- Hirshfeld surface analysis : Quantify intermolecular interaction contributions (e.g., O⋯H vs. C⋯H contacts) using CrystalExplorer .
- Synchrotron radiation : High-flux X-rays improve weak interaction detection in low-quality crystals .
Q. How can researchers design enzymatic inhibition assays for this compound derivatives, considering its potential as a biochemical probe?
- Methodological Answer :
- Target selection : Prioritize enzymes with hydrophobic active sites (e.g., kinases, acetyltransferases) due to the compound’s planar acridine core and sulfonamide H-bond donors .
- Assay conditions : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity.
- Control experiments : Compare with truncated analogs (e.g., acridine-free sulfonamides) to isolate pharmacophore contributions .
Methodological Tables
Table 1 : Key Crystallographic Parameters for Sulfonamide Derivatives
| Parameter | Typical Range/Value | Reference |
|---|---|---|
| C–S–N–C torsion angle | 60–85° | |
| Inter-ring dihedral angle | 45–86° | |
| Hydrogen bond (N–H⋯O) | 2.8–3.2 Å (distance) |
Table 2 : Synthetic Optimization Strategies
| Challenge | Solution | Reference |
|---|---|---|
| Low coupling efficiency | Use DMAP as a catalyst | |
| Purification difficulties | Silica gel chromatography | |
| Byproduct formation | Controlled pH (~8–9) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
